molecular formula C18H24ClNO4 B063365 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid CAS No. 174606-16-7

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid

Cat. No. B063365
M. Wt: 353.8 g/mol
InChI Key: NFBWLXLJPIEKQE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals characterized by the presence of piperidine and benzyl groups, modified with tert-butyl oxycarbonyl and chlorobenzyl functionalities. Its structure suggests potential utility in the synthesis of pharmaceuticals, given its complex nature and the functional groups present.

Synthesis Analysis

The asymmetric syntheses of related compounds, such as trans-2,3-piperidinedicarboxylic acid derivatives, have been described, starting from precursors like L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. These processes involve multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, achieving enantiomerically pure products in overall yields ranging from 28% to 38% (Xue et al., 2002).

Molecular Structure Analysis

For compounds containing tert-butylcarbonyl piperazine, structural confirmation has been achieved through techniques such as FT-IR, 1H NMR, 13C NMR, mass spectrometry, and X-ray diffraction. These studies help in understanding the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves steps such as acylation, sulfonation, and substitution, showcasing the compound's reactivity and versatility in forming structurally complex intermediates important for further chemical transformations (Wang et al., 2015).

Physical Properties Analysis

Physical properties such as crystal structure and solubility can be elucidated through X-ray diffraction studies, which reveal the spatial arrangement of atoms within the compound and how they interact through intermolecular forces, such as hydrogen bonding and π-π stacking interactions. These properties are crucial for understanding the compound's behavior in different solvents and conditions (Sanjeevarayappa et al., 2015).

Scientific Research Applications

  • Chemical Synthesis

    • This compound is often used in chemical synthesis due to its unique structure and properties . It can act as a building block in the synthesis of more complex molecules .
  • Organic Electronics

    • In a study published in Chemical Communications, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads was investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
    • This suggests that the compound could have potential applications in the field of organic electronics .
  • Biosynthetic and Biodegradation Pathways

    • The tert-butyl group, a component of this compound, has unique reactivity patterns that have been used in various applications . This includes its use in biosynthetic and biodegradation pathways .
  • Biocatalytic Processes

    • The tert-butyl group is also potentially applicable in biocatalytic processes . This is due to the unique reactivity pattern elicited by the crowded tert-butyl group .

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety data sheets are available for more detailed safety information .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWLXLJPIEKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403570
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid

CAS RN

174606-16-7
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Ethyl-3-(4-chlorobenzyl)-N-Boc-piperidin-3-caroxylate (36.4 g, 0.105 mol) in isopropyl alcohol (300 mL) was treated with 10N NaOH (300 mL). The mixture was heated at reflux for 48 hours. The reaction was cooled to room temperature and carefully neutralized by pouting over 1 L of crashed ice and adding 6 N HCl until pH 3. The mixture was then extracted with ethyl acetate (3×500 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure to give 31 g of the product. 1H NMR CDCl3 δ 10.18 (br s), 7.26 (d, J=8.5 Hz, 2H), 7.04 (d, J=8.5 Hz, 2H), 3.95 (m, 1H), 3.6 (m, 1H), 3.2 (m, 2H), 2.90 (d, J=12 Hz, 1H), 2.78 (d, J=12 Hz, 1H), 2.00 (m, 1H), 1.75-1.30 (m, 3H), 1.44 (s, 9H).
Name
Ethyl-3-(4-chlorobenzyl)-N-Boc-piperidin-3-caroxylate
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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